

Application Notes and Protocols for rel-VU6021625

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Compound of Interest		
Compound Name:	rel-VU6021625	
Cat. No.:	B15137979	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-VU6021625 is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[1] As a Gαi/o-coupled receptor, the M4 receptor's activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4][5][6] This inhibitory role in neuronal activity has positioned the M4 receptor as a significant target for therapeutic intervention in various neurological and psychiatric disorders. These application notes provide detailed protocols for the dissolution and use of **rel-VU6021625** in common research applications.

Data Presentation Quantitative Data Summary



Parameter	Value	Species	Assay Conditions	Source
IC50 (hM4)	0.44 nM	Human	Calcium Mobilization Assay (inhibition of ACh EC80)	[7][8]
IC50 (rM4)	57 nM	Rat	Calcium Mobilization Assay (inhibition of ACh EC80)	[7][8]
IC50 (rM1)	5500 nM	Rat	Calcium Mobilization Assay	[9]
IC50 (rM2)	3200 nM	Rat	Calcium Mobilization Assay	[9]
IC50 (rM3)	>10,000 nM	Rat	Calcium Mobilization Assay	[7]
IC50 (rM5)	>10,000 nM	Rat	Calcium Mobilization Assay	[7]
Brain Cmax,total (rat)	73.0 nM (31.6 ng/mL)	Rat	3 mg/kg, i.p.	[7][10]
Brain Tmax (rat)	1 h	Rat	3 mg/kg, i.p.	[7][10]
Brain Kp (total)	0.25	Rat	AUC-based	[7][10]
Brain Kp,uu (unbound)	0.13	Rat	AUC-based	[7]
P-glycoprotein Efflux Ratio	71	In vitro (MDCK- MDR1 cells)	Bidirectional efflux assay	[7][10]



Experimental Protocols In Vitro Dissolution Protocol

For cell-based assays and other in vitro experiments, **rel-VU6021625** can be dissolved in dimethyl sulfoxide (DMSO).

Materials:

- rel-VU6021625 powder
- · Anhydrous or newly opened DMSO
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath

Procedure:

- Weigh the desired amount of rel-VU6021625 powder in a sterile tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the volume of DMSO as indicated in the table below.
- Vortex the solution briefly.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear. Note that DMSO is hygroscopic, and the presence of water can significantly impact solubility. Therefore, using anhydrous or freshly opened DMSO is critical.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Table (DMSO):



Desired Stock Concentration	Volume of DMSO per 1 mg of rel- VU6021625
1 mM	2.3118 mL
5 mM	0.4624 mL
10 mM	0.2312 mL

In Vivo Formulation Protocol

For animal studies, a clear solution of **rel-VU6021625** can be prepared using a vehicle of DMSO, PEG300, Tween-80, and saline. This protocol yields a 2.5 mg/mL solution.

Materials:

- rel-VU6021625 powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- Prepare a 25.0 mg/mL stock solution of rel-VU6021625 in DMSO.
- To prepare 1 mL of the final working solution, add 100 μ L of the 25.0 mg/mL DMSO stock solution to 400 μ L of PEG300.
- Mix the solution thoroughly until it is even.
- Add 50 μL of Tween-80 and mix again until the solution is homogeneous.



- Add 450 μL of saline to bring the final volume to 1 mL.
- The final concentration of the working solution will be 2.5 mg/mL. This formulation should be used with caution for dosing periods exceeding half a month.

An alternative formulation for intraperitoneal (i.p.) injection in mice involves 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in water.[7][10] For rats, a vehicle of 10% Tween 80 and 0.5% methylcellulose in water has been used.[10]

Calcium Mobilization Assay Protocol

This protocol is designed to assess the antagonist activity of **rel-VU6021625** at M4 receptors expressed in a suitable cell line (e.g., CHO cells).

Materials:

- CHO cells stably expressing the M4 muscarinic receptor
- · Cell culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Acetylcholine (ACh)
- rel-VU6021625
- 96- or 384-well black, clear-bottom assay plates
- Fluorescent plate reader with injection capabilities

Procedure:

Cell Plating: Seed the M4-expressing CHO cells into the assay plates at a density that will
result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a
humidified 5% CO2 incubator.

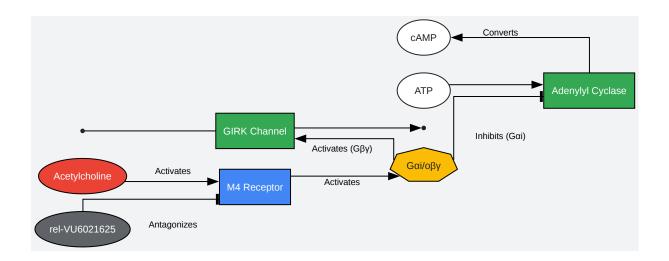


- Dye Loading: Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 0.1% Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution. Incubate for 1 hour at 37°C.
- Compound Preparation: Prepare a concentration-response curve of rel-VU6021625 in assay buffer.
- Assay:
 - Wash the cells with assay buffer to remove excess dye.
 - Add the different concentrations of rel-VU6021625 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
 - Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
 - Inject an EC80 concentration of acetylcholine into the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis: The antagonist effect of rel-VU6021625 is determined by its ability to inhibit
 the calcium influx induced by acetylcholine. Calculate the IC50 value from the concentrationresponse curve.

Mandatory Visualizations M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2][3][4][5][6] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3][4] [5] The Gβγ subunits can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[5]





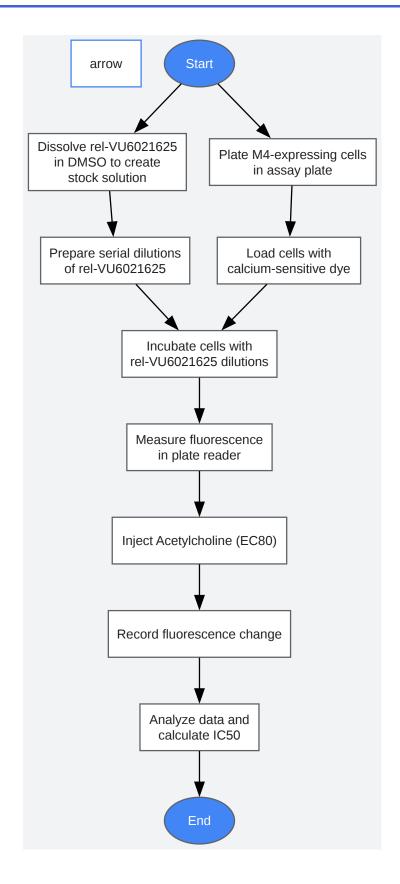
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Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow for In Vitro Antagonist Assay

The following diagram illustrates the key steps in performing an in vitro antagonist assay with rel-VU6021625.





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Caption: Workflow for an in vitro antagonist assay.



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